![molecular formula C22H20N4O4S B2501408 4-methoxy-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide CAS No. 713084-09-4](/img/structure/B2501408.png)
4-methoxy-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide
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Overview
Description
This compound is a type of quinoxaline sulfonamide . Quinoxalines are a class of nitrogen-containing heterocyclic compounds that display various pharmacological and biological activities, such as antiviral, antibacterial, antifungal, anticancer, and antimalarial .
Synthesis Analysis
The synthesis of different quinoxalines, including this compound, can be achieved by the reaction of o-phenylene diamine and 2-bromoacetophenones . This procedure is carried out in ethanol under catalyst-free conditions . Several sulfonamides, including the compound , were synthesized from 2-(4-methoxyphenyl)-quinoxaline in two steps . At first, chlorosulfonation of 2-(4-methoxyphenyl) quinoxaline was done using chlorosulfonic acid, leading to 2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride . Then, quinoxaline sulfonamides were synthesized by the reaction of quinoxaline sulfonyl chloride with different aromatic amines under solvent-free conditions .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as 1H NMR . For example, in the 1H NMR of 2-(4-methoxyphenyl) quinoxaline, the hydrogens of the 4-methoxy phenyl ring appear as two doublets at 8.33 and 7.15 ppm with a coupling constant of 8.9 Hz .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of o-phenylene diamine and 2-bromoacetophenones, followed by chlorosulfonation and reaction with different aromatic amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using techniques such as 1H NMR . For example, the hydrogens of the 4-methoxy phenyl ring in 2-(4-methoxyphenyl) quinoxaline appear as two doublets at 8.33 and 7.15 ppm with a coupling constant of 8.9 Hz .Scientific Research Applications
- The 4-methoxy-2-nitroaniline crystal, a derivative of the compound , has been studied for its NLO properties. These materials find applications in holographic imaging, integrated optics, frequency conversion, optical data storage, and photonic-integrated circuitry .
- The crystal belongs to an orthorhombic crystal system, and its optical properties have been analyzed through UV–Vis-NIR studies. Photoluminescence analysis reveals a high-intensity emission peak around 599 nm .
Nonlinear Optical Materials
Single Crystal Growth and Characterization
Dielectric Properties
Thermal Analysis
Functional Groups Identification
Future Directions
Mechanism of Action
Quinoxalines
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that display various pharmacological and biological activities, such as antiviral, antibacterial, antifungal, anticancer, and antimalarial . The quinoxaline moiety in the compound could contribute to these activities.
Sulfonamides
Sulfonamides are a group of chemical compounds with a wide range of pharmacological properties such as antibacterial, anti-inflammatory, antitumor, and anti-thyroid . The sulfonamide group in the compound could contribute to these activities.
Arylamines
Arylamines are a class of chemical compounds which consist of an amine attached to an aromatic hydrocarbon. They are involved in many chemical reactions, including those that lead to the production of dyes, drugs, and polymers .
properties
IUPAC Name |
4-methoxy-N-[3-(2-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-29-15-11-13-16(14-12-15)31(27,28)26-22-21(23-17-7-3-4-8-18(17)24-22)25-19-9-5-6-10-20(19)30-2/h3-14H,1-2H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCNXBSFGWWIAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide |
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